13-(2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione
Description
The compound 13-(2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione belongs to the ethanoanthracene class, characterized by a fused pyrroloanthracene-dione core. This structure is modified at position 13 with a 2-(piperidin-1-yl)ethyl substituent, introducing a tertiary amine moiety that may enhance solubility and modulate bioactivity.
Properties
IUPAC Name |
17-(2-piperidin-1-ylethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-24-22-20-16-8-2-3-9-17(16)21(19-11-5-4-10-18(19)20)23(22)25(29)27(24)15-14-26-12-6-1-7-13-26/h2-5,8-11,20-23H,1,6-7,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTOQWJOLCMWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 13-(2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione , often referred to as a piperidine derivative of epipyrroloanthracene, has garnered attention for its potential biological activities. This article explores its synthesis, biological characterization, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound features a complex polycyclic structure with a piperidine moiety that may influence its pharmacological properties. The molecular formula is , with a molecular weight of approximately 400.478 g/mol. The structure includes multiple functional groups that can interact with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that derivatives of piperidine often exhibit significant affinity for dopamine and norepinephrine transporters, which are crucial in the modulation of mood and behavior .
In Vitro Studies
In vitro studies have demonstrated that compounds structurally similar to This compound can inhibit the uptake of dopamine (DAT) and norepinephrine (NET) with low nanomolar potency. For instance, a related piperidine analog showed a Ki value of 6.23 nM for DAT and 7.56 nM for NET . This suggests that the compound may possess psychoactive properties that could be harnessed for therapeutic purposes.
Case Studies
- Antidepressant Activity : A study on piperidine derivatives indicated their potential as antidepressants by enhancing monoamine levels in the brain . The specific compound could exhibit similar effects due to its structural characteristics.
- Neuroprotective Effects : Research has suggested that compounds with similar structures may provide neuroprotection against oxidative stress and neuroinflammation . This could be particularly relevant in the context of neurodegenerative diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H24N2O3 |
| Molecular Weight | 400.478 g/mol |
| Ki for DAT | ~6.23 nM |
| Ki for NET | ~7.56 nM |
| Potential Applications | Antidepressant, Neuroprotective |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The ethanoanthracene core serves as a scaffold for diverse substituents, influencing physicochemical and biological properties. Below is a detailed comparison with structurally related compounds from the evidence:
Table 1: Key Structural Features and Physical Properties
Key Observations :
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., NO₂, Cl) increase melting points due to enhanced intermolecular interactions (e.g., 16k: 258–261°C vs. 16i: 232–234°C) . Bulky substituents (e.g., benzoylphenyl) may reduce crystallinity, as seen in 16i’s lower melting point compared to 25l .
Spectral Signatures: IR: C=O stretches (1667–1709 cm⁻¹) and NO₂ (1530 cm⁻¹) are consistent across nitrovinyl derivatives . Piperidine’s C-N stretch (~1250 cm⁻¹) would distinguish the target compound . NMR: Aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm) are common .
Synthetic Pathways :
- Most analogs are synthesized via [4+2] cycloaddition between maleimides and anthracene derivatives (e.g., nitrovinylanthracene + benzoylphenylmaleimide → 16i) .
- The target compound’s 2-(piperidin-1-yl)ethyl group would likely require alkylation of the core with a piperidine-containing propargyl bromide, as seen in related syntheses .
Biochemical and Pharmacological Implications
While direct data on the target compound are absent, insights can be drawn from analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
